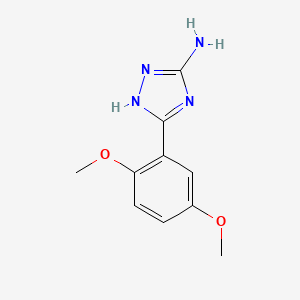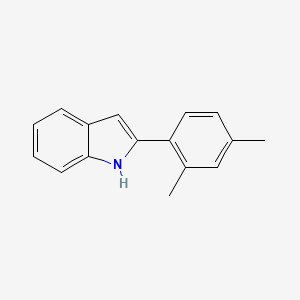
Dimethyl cyclohexane-1,3-dicarboxylate
Übersicht
Beschreibung
Dimethyl cyclohexane-1,3-dicarboxylate (DMCD) is a cyclohexane-based organic compound that has been used in a variety of scientific research applications. DMCD is a versatile molecule that is relatively easy to synthesize and has a wide range of applications in biochemistry, physiology, and other scientific disciplines.
Wissenschaftliche Forschungsanwendungen
Application 1: Selective Hydrogenation of Dimethyl Terephthalate
- Summary of the Application : Dimethyl cyclohexane-1,3-dicarboxylate, also known as 1,4-cyclohexane dicarboxylate (DMCD), is an important intermediate and monomer. It is prepared by the selective hydrogenation of dimethyl terephthalate (DMT). This process is ideal for the production of DMCD, which is widely used in the manufacture of coating resin, polyester resin, alkyd resin, and plasticizers .
- Methods of Application or Experimental Procedures : The process involves the use of a potassium-modified Ni/SiO2 catalyst. The catalyst is doped with 0.5 wt% of KF by post-impregnation, which significantly improves the performance of the catalysts .
- Results or Outcomes : The selectivity of DMCD can be up to 97%, which is the highest reported over Ni catalysts. The boosting effect of KF modification might be due to higher amounts of Ni(0) species and lower amounts of moderate acidic sites, which are beneficial for selective hydrogenation of phenyl rings over hydrogenolysis of ester groups .
Application 2: Hydrogenation of Dimethyl 1,4-cyclohexane Dicarboxylate
- Summary of the Application : The gas-phase hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate to 1,4-cyclohexane dimethanol was performed on a well-dispersed Cr-free supported copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor .
- Methods of Application or Experimental Procedures : The process involves the use of a well-dispersed Cr-free supported copper-based catalyst derived from a Cu–Mg–Al layered double hydroxide precursor .
- Results or Outcomes : The process achieved a lasting 100% conversion with 99.8% selectivity up to 200 hours .
Application 3: Synthesis of Gasoline and Jet Fuel
- Summary of the Application : In real applications, dimethyl cyclohexane-1,4-dicarboxylate can also be simultaneously hydrodeoxygenated with biomass derived oxygenates to produce jet fuel with a suitable content of cycloalkanes and aromatics .
- Methods of Application or Experimental Procedures : The process involves the simultaneous hydrodeoxygenation of dimethyl cyclohexane-1,4-dicarboxylate with biomass derived oxygenates .
- Results or Outcomes : The process produces jet fuel with a suitable content of cycloalkanes and aromatics .
Application 4: Chemical Synthesis Studies
- Summary of the Application : Dimethyl cyclohexane-1,4-dicarboxylate, mixture of cis and trans may be used in chemical synthesis studies .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not specified .
- Results or Outcomes : The specific results or outcomes are not specified .
Application 5: Production of Polyester Fiber and Other Materials
- Summary of the Application : 1,4-Cyclohexane dimethanol (CHDM), an important organic chemical raw material, is widely used in the production of polyester fiber, polyester electrical appliances, unsaturated polyester resin, polyester glaze, polyurethane foam and for the production of lubricants and hydraulic fluids and other industrial fields .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not specified .
- Results or Outcomes : The specific results or outcomes are not specified .
Application 6: Organic Synthesis Intermediate
- Summary of the Application : Dimethyl cyclohexane-1,3-dicarboxylate can be used as an intermediate in organic synthesis, mainly in laboratory research processes and chemical pharmaceutical synthesis processes .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not specified .
- Results or Outcomes : The specific results or outcomes are not specified .
Eigenschaften
IUPAC Name |
dimethyl cyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUOYGUOKMUSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905266 | |
| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cyclohexane-1,3-dicarboxylate | |
CAS RN |
6998-82-9, 10021-92-8 | |
| Record name | cis-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010021928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclohexane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3025507.png)
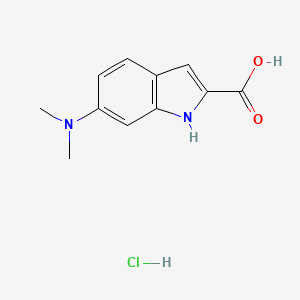
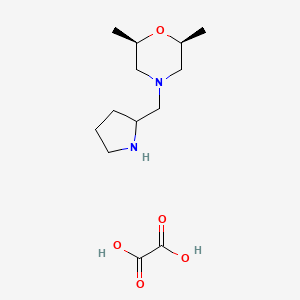
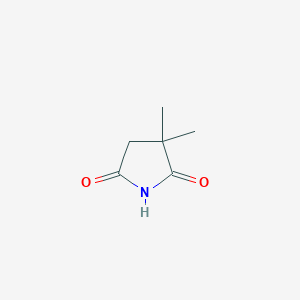
![3,6-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3025514.png)
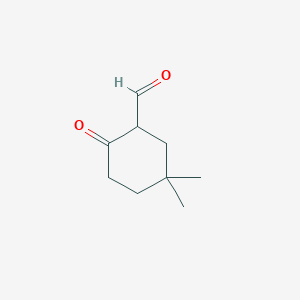
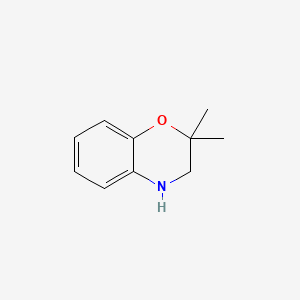
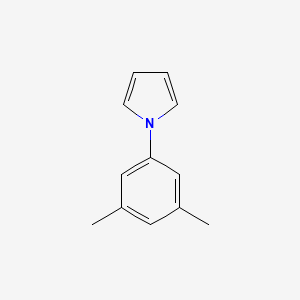
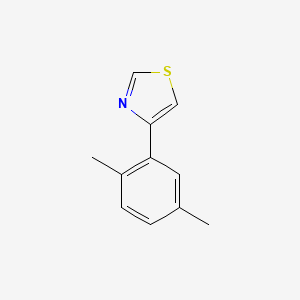
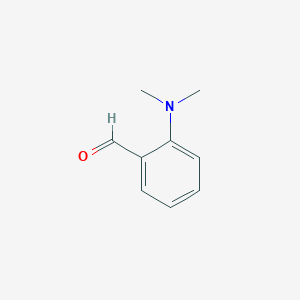
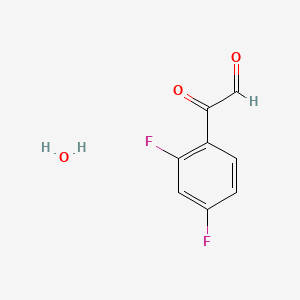
![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3025526.png)
